molecular formula C21H25N3O2S B4279495 4-BUTYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}BENZENE-1-SULFONAMIDE

4-BUTYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}BENZENE-1-SULFONAMIDE

Cat. No.: B4279495
M. Wt: 383.5 g/mol
InChI Key: BMZTYRMCFMZZLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-BUTYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}BENZENE-1-SULFONAMIDE is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BUTYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the methylbenzyl group: The pyrazole intermediate is then alkylated with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the sulfonamide: The final step involves the reaction of the alkylated pyrazole with butylbenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-BUTYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the butyl or methylbenzyl groups.

    Reduction: Reduced forms of the pyrazole or benzenesulfonamide groups.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

4-BUTYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antimicrobial and anti-inflammatory properties.

    Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-BUTYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, a substrate for bacterial enzymes, leading to the inhibition of bacterial growth.

Comparison with Similar Compounds

Similar Compounds

  • N-butylbenzenesulfonamide
  • 4-methylbenzenesulfonamide
  • 1-(4-methylbenzyl)-1H-pyrazole

Uniqueness

4-BUTYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}BENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical properties and biological activities. Compared to similar compounds, it may offer enhanced potency or selectivity in its applications.

Properties

IUPAC Name

4-butyl-N-[1-[(4-methylphenyl)methyl]pyrazol-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S/c1-3-4-5-18-10-12-20(13-11-18)27(25,26)23-21-14-15-24(22-21)16-19-8-6-17(2)7-9-19/h6-15H,3-5,16H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZTYRMCFMZZLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)NC2=NN(C=C2)CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-BUTYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}BENZENE-1-SULFONAMIDE
Reactant of Route 2
4-BUTYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}BENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
4-BUTYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}BENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
4-BUTYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}BENZENE-1-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
4-BUTYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}BENZENE-1-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
4-BUTYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}BENZENE-1-SULFONAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.